molecular formula C11H14BrNO2 B566957 4-Bromo-2-ethoxy-N-ethylbenzamide CAS No. 1245563-10-3

4-Bromo-2-ethoxy-N-ethylbenzamide

Cat. No.: B566957
CAS No.: 1245563-10-3
M. Wt: 272.142
InChI Key: ICNPLCHNYJXCQA-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-N-ethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, an ethoxy group at the second position, and an ethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-N-ethylbenzamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzene ring reacts with an ethylating agent such as ethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the ethoxy-bromobenzene intermediate with ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in a Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-Bromo-2-ethoxy-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets are subject to ongoing research and may involve complex biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-ethylbenzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-Ethoxy-N-ethylbenzamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-Bromo-2-methoxy-N-ethylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical behavior.

Uniqueness

4-Bromo-2-ethoxy-N-ethylbenzamide is unique due to the combination of the bromine atom and the ethoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents.

Biological Activity

4-Bromo-2-ethoxy-N-ethylbenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two key steps:

  • Ethoxylation : The introduction of the ethoxy group is achieved through etherification, where an ethylating agent such as ethyl iodide reacts with the hydroxyl group of the benzene ring in the presence of a base.
  • Amidation : The amide bond is formed by reacting the ethoxy-bromobenzene intermediate with ethylamine, often using coupling reagents like EDCI to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and ethoxy group enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This mechanism may involve:

  • Enzyme inhibition : By binding to active or allosteric sites on enzymes, it can modulate their function.
  • Receptor interaction : It may influence signaling pathways by interacting with cellular receptors.

Case Study 1: Antimicrobial Screening

In a comprehensive study, various derivatives of benzamide were synthesized and screened for antimicrobial activity. Among them, this compound demonstrated potent activity against multiple pathogens, indicating its potential as a therapeutic agent in treating infections .

Case Study 2: Synthesis and Evaluation

Another study focused on synthesizing N-benzyl substituted derivatives of phenethylamine and assessing their affinity for serotonin receptors. Although not directly related to this compound, it highlights the importance of structural modifications in enhancing biological activity and receptor selectivity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
4-Bromo-N-ethylbenzamideLacks ethoxy groupModerate activity
2-Ethoxy-N-ethylbenzamideLacks bromine atomReduced reactivity
4-Bromo-2-methoxy-N-ethylbenzamideContains methoxy instead of ethoxyAltered chemical behavior

The combination of the bromine atom and ethoxy group in this compound confers distinct properties that enhance its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-bromo-2-ethoxy-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-6-5-8(12)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNPLCHNYJXCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681834
Record name 4-Bromo-2-ethoxy-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-10-3
Record name Benzamide, 4-bromo-2-ethoxy-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethoxy-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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